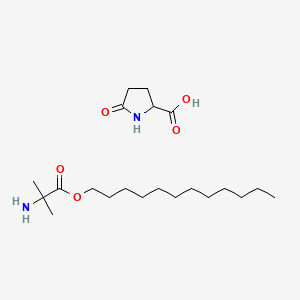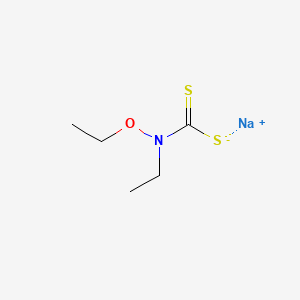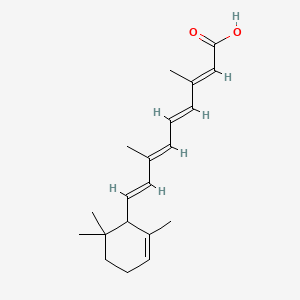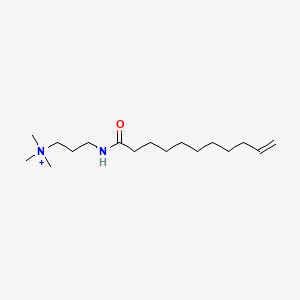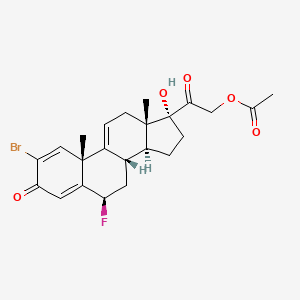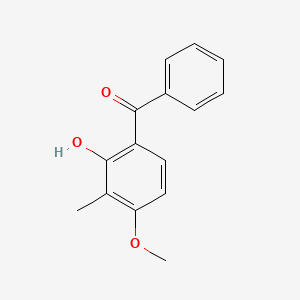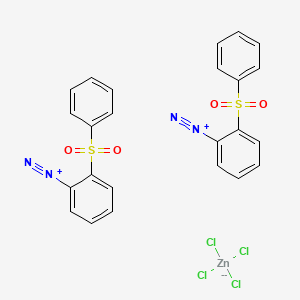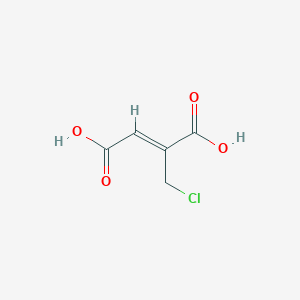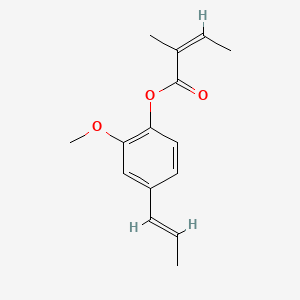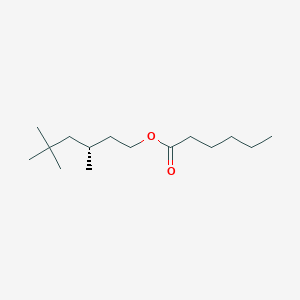
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-2-one; 1,3-diisocyanato-2-methylbenzene; 2-(2-hydroxyethoxy)ethanol is a complex compound that combines three distinct chemical entities. Azepan-2-one is a lactam, a cyclic amide, known for its applications in polymer chemistry. 1,3-diisocyanato-2-methylbenzene is an aromatic diisocyanate used in the production of polyurethanes. 2-(2-hydroxyethoxy)ethanol is a glycol ether commonly used as a solvent and in the synthesis of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Azepan-2-one: This compound can be synthesized through the Beckmann rearrangement of cyclohexanone oxime. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted at elevated temperatures.
1,3-diisocyanato-2-methylbenzene: This compound is produced by the phosgenation of 1,3-diamino-2-methylbenzene. The reaction involves the use of phosgene gas and is carried out under controlled conditions to ensure safety and efficiency.
2-(2-hydroxyethoxy)ethanol: This glycol ether is synthesized by the reaction of ethylene oxide with ethylene glycol. The reaction is typically catalyzed by a base such as potassium hydroxide and is conducted at moderate temperatures.
Industrial Production Methods
Azepan-2-one: Industrially, azepan-2-one is produced through the hydrolysis of caprolactam, which is derived from cyclohexanone.
1,3-diisocyanato-2-methylbenzene: The industrial production involves the continuous phosgenation process, where phosgene and 1,3-diamino-2-methylbenzene are reacted in a controlled environment.
2-(2-hydroxyethoxy)ethanol: This compound is produced on an industrial scale by the reaction of ethylene oxide with ethylene glycol in the presence of a catalyst.
化学反応の分析
Types of Reactions
Azepan-2-one: Undergoes hydrolysis, polymerization, and ring-opening reactions.
1,3-diisocyanato-2-methylbenzene: Participates in addition reactions with alcohols and amines to form polyurethanes.
2-(2-hydroxyethoxy)ethanol: Undergoes etherification, esterification, and oxidation reactions.
Common Reagents and Conditions
Azepan-2-one: Hydrolysis with water or acids, polymerization with catalysts.
1,3-diisocyanato-2-methylbenzene: Reacts with alcohols or amines under mild conditions to form urethanes.
2-(2-hydroxyethoxy)ethanol: Etherification with alkyl halides, esterification with carboxylic acids, oxidation with oxidizing agents.
Major Products
Azepan-2-one: Produces linear or branched polymers.
1,3-diisocyanato-2-methylbenzene: Forms polyurethanes.
2-(2-hydroxyethoxy)ethanol: Produces ethers, esters, and oxidized products.
科学的研究の応用
Azepan-2-one: Used in the synthesis of nylon-6, a widely used polymer in textiles and plastics.
1,3-diisocyanato-2-methylbenzene: Essential in the production of polyurethane foams, elastomers, and coatings.
2-(2-hydroxyethoxy)ethanol: Utilized as a solvent in pharmaceuticals, as a chemical intermediate in the synthesis of other compounds, and in the formulation of cleaning agents.
作用機序
Azepan-2-one: Acts as a monomer in polymerization reactions, forming long polymer chains through ring-opening polymerization.
1,3-diisocyanato-2-methylbenzene: Reacts with polyols to form urethane linkages, creating a network of cross-linked polymers.
2-(2-hydroxyethoxy)ethanol: Functions as a solvent and reactant, participating in various chemical reactions to form new compounds.
類似化合物との比較
Azepan-2-one: Similar to other lactams like pyrrolidone and caprolactam, but unique in its ring size and polymerization properties.
1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate and methylene diphenyl diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.
2-(2-hydroxyethoxy)ethanol: Similar to other glycol ethers like ethylene glycol monomethyl ether and diethylene glycol, but distinct in its balance of hydrophilicity and hydrophobicity.
特性
CAS番号 |
150409-24-8 |
|---|---|
分子式 |
C19H27N3O6 |
分子量 |
393.4 g/mol |
IUPAC名 |
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H6N2O2.C6H11NO.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;8-6-4-2-1-3-5-7-6;5-1-3-7-4-2-6/h2-4H,1H3;1-5H2,(H,7,8);5-6H,1-4H2 |
InChIキー |
GBMNZIWTFJEXNL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1CCC(=O)NCC1.C(COCCO)O |
関連するCAS |
150409-24-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



